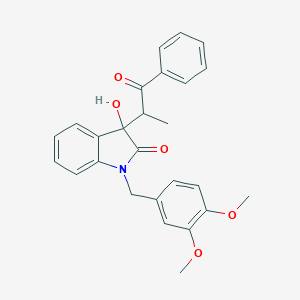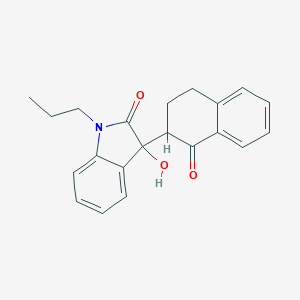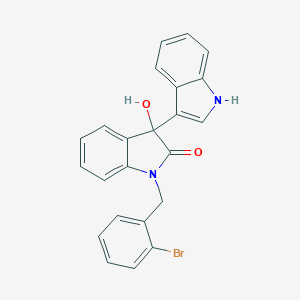![molecular formula C19H26N2O3S B272231 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine, also known as BSN-1, is a chemical compound that has garnered significant attention from the scientific community due to its potential in various research applications.
Wirkmechanismus
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine's mechanism of action is not well understood, but it is thought to involve the modulation of ion channels and the inhibition of cancer cell growth. Its ability to selectively bind to metal ions may also play a role in its mechanism of action.
Biochemical and Physiological Effects:
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels, and the detection of metal ions. Its ability to selectively bind to metal ions may also have potential applications in the field of environmental monitoring.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine's advantages for lab experiments include its potential as a fluorescent probe for detecting metal ions and its potential anti-cancer properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for 1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine research, including further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in environmental monitoring. Additionally, its potential as a modulator of ion channels and its anti-cancer properties warrant further investigation and could lead to the development of novel therapeutic agents.
Synthesemethoden
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-butoxynaphthalene with piperazine and sulfonyl chloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine has shown promise in various research applications, including its use as a fluorescent probe for detecting metal ions, a potential anti-cancer agent, and a modulator of ion channels. Its ability to selectively bind to metal ions and its potential anti-cancer properties make it a valuable tool in the field of medicinal chemistry.
Eigenschaften
Produktname |
1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine |
|---|---|
Molekularformel |
C19H26N2O3S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-(4-butoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C19H26N2O3S/c1-3-4-15-24-18-9-10-19(17-8-6-5-7-16(17)18)25(22,23)21-13-11-20(2)12-14-21/h5-10H,3-4,11-15H2,1-2H3 |
InChI-Schlüssel |
OMSZCONOOLJONE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
Kanonische SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272149.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272151.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)

![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272164.png)
![3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272167.png)

